molecular formula C12H9BrFNOS B14907697 N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide

N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B14907697
M. Wt: 314.18 g/mol
InChI Key: LOZREBNAVLJMHC-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide is a synthetic acetamide derivative featuring a 4-bromo-2-fluorophenyl group and a thiophen-3-yl moiety linked via an acetamide bridge. Its molecular formula is C₁₂H₁₀BrFNO₂S, with a molar mass of 338.17 g/mol . Thiophene-containing compounds are pharmacologically significant due to their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Properties

Molecular Formula

C12H9BrFNOS

Molecular Weight

314.18 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-thiophen-3-ylacetamide

InChI

InChI=1S/C12H9BrFNOS/c13-9-1-2-11(10(14)6-9)15-12(16)5-8-3-4-17-7-8/h1-4,6-7H,5H2,(H,15,16)

InChI Key

LOZREBNAVLJMHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)CC2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:

    Formation of the Acetamide Linkage: This can be achieved by reacting 4-bromo-2-fluoroaniline with thiophene-3-acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, potentially altering its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can oxidize the thiophene ring.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.

    Reduction Products: Reduction can yield thiol derivatives.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds like N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide might interact with proteins or enzymes, modulating their activity. The molecular targets could include receptors, enzymes, or ion channels, and the pathways involved might be related to signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene-Acetamide Cores

Key Compounds :

N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide ():

  • Structure : Lacks the 2-fluoro substituent on the phenyl ring.
  • Activity : Demonstrates antimycobacterial activity, with derivatives showing inhibition against Mycobacterium tuberculosis .
  • Physicochemical Data : Bond lengths in the acetamide region (C1–C2: 1.501 Å, N1–C2: 1.347 Å) differ slightly from the title compound due to halogen substitution .

N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide ():

  • Structure : Contains a trifluoromethyl group instead of fluorine.
  • Impact : The electron-withdrawing CF₃ group increases lipophilicity and metabolic stability compared to the title compound’s fluorine substituent.

Application: Likely targets enzymatic pathways due to its triazole moiety.

Structural Comparison Table :
Compound Name Key Structural Features Melting Point (°C) Biological Activity Reference
N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide 4-Br, 2-F phenyl; thiophen-3-yl Not reported Potential antimycobacterial
N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide 4-Br phenyl; thiophen-2-yl Not reported Antimycobacterial
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide 4-Br, 3-CF₃ phenyl Not reported Enhanced lipophilicity
Compound 3c () Tetrazole-thiophene hybrid 205–206 Not specified

Functional Analogues with Sulfonamide and Thiomorpholine Groups

Compounds in and incorporate sulfonamide and thiomorpholine-sulfonyl groups, modifying solubility and target interactions:

2-(4-Fluorobenzenesulfonamido)-N-[2-methyl-5-(thiomorpholine-4-sulfonyl)thiophen-3-yl]acetamide (K306) ():

  • Structure : Combines sulfonamide and thiomorpholine groups.
  • Activity : Acts as a SHIP1 activator (phosphatase modulator), with a melting point of 177–180°C .
  • Comparison : The sulfonamide group increases polarity, contrasting with the title compound’s halogenated phenyl group.

N-[2-Methyl-5-(thiomorpholine-4-sulfonyl)thiophen-3-yl]-2-(phenylformamido)acetamide (72) ():

  • Structure : Features a phenylformamido substituent.
  • Physicochemical Data : Melting point >200°C; characterized by IR and NMR spectroscopy .
Activity-Based Comparison :
Compound Name Target/Activity Key Functional Groups Reference
This compound Antimycobacterial (predicted) Halogenated phenyl, thiophene
K306 () SHIP1 activation Sulfonamide, thiomorpholine
Compound 28 () NLRP3 inflammasome inhibition Sec-butoxy, sulfamoyl

Crystallographic and Spectroscopic Comparisons

  • Bond Lengths : The title compound’s acetamide bond lengths (C1–C2: ~1.50 Å) align with derivatives like N-(4-chlorophenyl)acetamide but differ from trifluoromethyl-substituted analogues (C1–C2: 1.53 Å) due to electronic effects .
  • Spectroscopic Data : Similar compounds (e.g., ) show distinct ¹H NMR shifts for thiophene protons (δ 6.8–7.5 ppm), aiding structural differentiation .

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide is a synthetic compound notable for its unique structural characteristics, which include a brominated and fluorinated phenyl group attached to an acetamide moiety, alongside a thiophene ring. This compound is part of a broader class of thiophene derivatives recognized for their diverse biological activities and potential applications in medicinal chemistry.

  • Molecular Formula : C12_{12}H9_{9}BrFNOS
  • Molecular Weight : Approximately 314.18 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that compounds with similar structures exhibit:

  • Anti-inflammatory Properties
  • Anticancer Activity
  • Antimicrobial Effects

The presence of halogen substituents (bromine and fluorine) may enhance the compound's binding affinity to specific receptors or enzymes, potentially modulating their activity .

The mechanism of action involves the compound's interaction with specific molecular targets. The halogen atoms can enhance binding affinity to certain enzymes or receptors, thereby influencing their activity. Studies have shown that compounds with similar structures can disrupt cellular processes, leading to apoptosis in cancer cells and inhibition of bacterial growth .

1. Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial effects, with the compound outperforming standard antibiotics in certain assays .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.6
Escherichia coli31.2
Pseudomonas aeruginosa62.5

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines. For example, it has shown promising results in inhibiting the growth of MCF7 breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Cancer Cell LineIC50 (µM)
MCF7 (Breast)12.5
HeLa (Cervical)20.0

3. Structure-Activity Relationship (SAR) Studies

SAR studies have indicated that modifications in the thiophene ring and the substitution patterns on the phenyl group significantly influence the biological activity of related compounds. The incorporation of electron-withdrawing groups at specific positions enhances antimicrobial and anticancer activities .

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